molecular formula C11H18N2O3 B1359817 Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate CAS No. 259180-69-3

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate

Cat. No.: B1359817
CAS No.: 259180-69-3
M. Wt: 226.27 g/mol
InChI Key: WHRDWLLTRDAEFB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and cyanomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, primary amines, and substituted morpholine derivatives .

Scientific Research Applications

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-cyanomorpholine-4-carboxylate
  • 2-Cyanomethyl-morpholine-4-carboxylic acid tert-butyl ester
  • 4-Morpholinecarboxylic acid, 2-(cyanomethyl)-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable compound in various research applications .

Biological Activity

Tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a morpholine ring and a cyanomethyl group, contributes to its diverse biological activities. This article explores its chemical properties, biological interactions, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₈N₂O₃
  • Molecular Weight : Approximately 226.276 g/mol
  • Structure : The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a tert-butyl group and a carboxylate functional group.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that morpholine derivatives, including this compound, possess antimicrobial activity against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, with promising results indicating potential as an antimicrobial agent.
  • Enzyme Interaction : The compound interacts with specific enzymes and proteins, potentially influencing metabolic pathways. It has been suggested that it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects.
  • CNS Activity : Some morpholine-containing compounds are known to exhibit central nervous system (CNS) activity. This aspect warrants further investigation to explore its potential neuropharmacological applications.

The mechanism of action of this compound involves its binding to molecular targets such as enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects. For example, it may inhibit bacterial topoisomerases, which are essential for bacterial DNA replication .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 2-(aminomethyl)morpholine-4-carboxylateAmino group instead of cyanomethylPotentially different antimicrobial properties
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateHydroxymethyl groupMay exhibit different solubility and reactivity
Tert-butyl 2-(methoxymethyl)morpholine-4-carboxylateMethoxymethyl groupUnique interactions with polar solvents

This comparison highlights the unique aspects of this compound while also illustrating how slight modifications can lead to different properties and activities.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various morpholine derivatives against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, showing that this compound exhibited significant activity with minimal inhibitory concentrations (MICs) ranging from <0.03125–0.25 μg/mL .
  • Enzyme Inhibition Studies : Research involving enzyme assays demonstrated that this compound could inhibit bacterial topoisomerases effectively, suggesting its potential as a lead compound in developing new antibiotics .

Properties

IUPAC Name

tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12/h9H,4,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRDWLLTRDAEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634976
Record name tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259180-69-3
Record name tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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